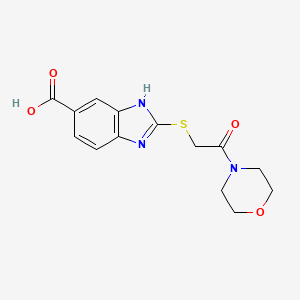

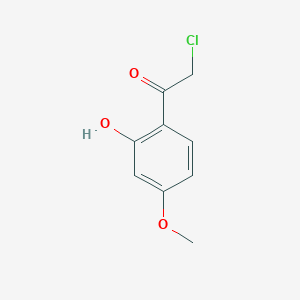

![molecular formula C20H12ClN3O5 B2541882 4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide CAS No. 851411-56-8](/img/structure/B2541882.png)

4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide” is a chemical compound . Pyridinols and pyridinamines, which are important intermediates in the chemical industry, are in great demand as synthons for pharmaceutical products . Moreover, pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .

Synthesis Analysis

The synthesis of this compound involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods . The general synthetic route involves the Knovenegal reaction of different salicylaldehydes and malanonitrile in the presence of TMG base and forms an imino coumarin .

Chemical Reactions Analysis

In the case of 4-methyl-pyridin-2-amine, 4-chloro-pyridin-2-amine, and 4-fluoro-pyridin-2-amine, the biotransformation catalyzed by the pyridin-2-ol-induced Burkholderia sp. MAK1 cells resulted in the formation of various derivatives .

科学的研究の応用

Anticancer Properties

This compound has garnered attention due to its potential as an anticancer agent. Researchers have evaluated its in vitro antitumor activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549). The cell viability was measured using the microculture tetrazolium (MTT) assay .

Synthesis and Structure

The compound can be synthesized via a solvent-free method, which involves the Michael addition of 4-aminocoumarin to arylidenemalononitrile. This approach offers advantages such as mild reaction conditions, high yields, and operational simplicity. The resulting 2-amino-4-aryl-5-oxo-5H-chromeno-[4,3-b]pyridine-3-carbonitriles exhibit promising properties .

Biological Activities

Coumarin derivatives, especially those fused with other heterocycles, have attracted interest due to their biological activities. The chromenopyridine backbone is found in naturally occurring alkaloids, some of which are currently in clinical trials. Further exploration of this compound’s biological effects could reveal additional therapeutic applications .

Other Potential Uses

While the primary focus has been on its anticancer properties, researchers may explore other applications, such as its interactions with specific enzymes, receptors, or cellular pathways. Investigating its pharmacokinetics and toxicity profiles could also provide valuable insights .

Safety And Hazards

特性

IUPAC Name |

4-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClN3O5/c1-10-8-16(23-19(25)11-6-7-13(21)14(9-11)24(27)28)22-18-12-4-2-3-5-15(12)29-20(26)17(10)18/h2-9H,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPUANSXPCTMSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

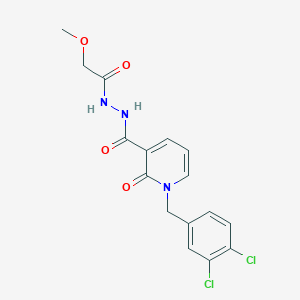

![3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2541800.png)

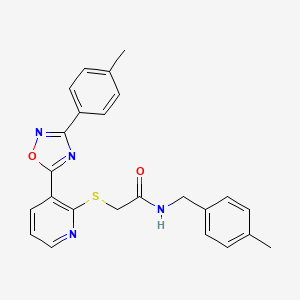

![N-(4-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

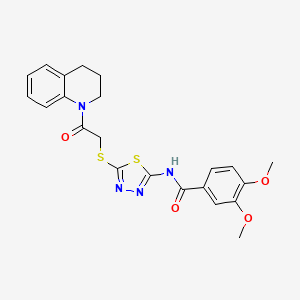

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2541811.png)

![8-(sec-butyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541816.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2541817.png)

![N-[4-(acetylamino)phenyl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2541818.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541822.png)